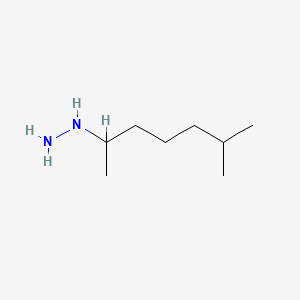

6-Methyl-2-heptylhydrazine

Description

Significance of the Hydrazine (B178648) Functional Group in Organic Chemistry

The hydrazine functional group is of considerable importance in organic chemistry due to its nucleophilic nature and its role as a building block in the synthesis of a wide array of molecules. wikipedia.orgresearchgate.net Hydrazines are key reactants in the Wolff-Kishner reduction, a classic organic reaction used to convert ketones and aldehydes to their corresponding alkanes. wikipedia.orgfiveable.me They are also fundamental in the formation of hydrazones, which are compounds containing the R₁R₂C=NNH₂ functional group, formed by the reaction of a hydrazine with a ketone or aldehyde. wikipedia.org

Hydrazones themselves are valuable intermediates in organic synthesis, participating in various reactions like cycloadditions and the synthesis of heterocyclic compounds. numberanalytics.com The versatility of the hydrazine moiety extends to its use in the preparation of pharmaceuticals, agrochemicals, and dyes. wikipedia.orgnumberanalytics.com

Overview of Alkyl Hydrazine Derivatives in Academic Research

Alkyl hydrazines, which are derivatives of hydrazine where one or more hydrogen atoms are replaced by alkyl groups, have been a subject of extensive academic research. The total number of described hydrazine compounds is over 83,000, with a significant portion being alkyl-substituted. psu.edu These derivatives are often colorless, hygroscopic liquids with an odor similar to ammonia (B1221849) and amines. dtic.mil

The basicity of alkyl hydrazines is influenced by the degree of substitution, with mono- and unsymmetrically di-substituted derivatives being more basic than hydrazine itself. dtic.mil Their reducing power tends to decrease with increasing alkyl substitution. dtic.mil The synthesis of alkyl hydrazines can be challenging due to the potential for the formation of product mixtures, often requiring specific synthetic strategies and purification methods. psu.edudtic.mil

Historical Context and Prior Academic Investigations of 6-Methyl-2-heptylhydrazine

Specific academic investigations into this compound are limited in the publicly available literature. However, a comparative study from 1962 investigated this compound in the context of other monoamine oxidase inhibitors. scispace.comscispace.com This suggests an early interest in its potential biological activity. The compound falls under the broader category of alkylhydrazines, which have been studied for various applications, including as potential rocket fuels due to their physical properties. dtic.mil

While detailed synthetic procedures and extensive characterization data for this compound are not readily found in comprehensive databases, related compounds and general synthetic methods for alkylhydrazines provide a basis for its theoretical preparation and expected properties. For instance, the synthesis of heptylhydrazine (B1606539) has been described, involving the reaction of heptanone hydrochloride with hydrazine. chembk.com

Structure

3D Structure

Properties

CAS No. |

7535-34-4 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

6-methylheptan-2-ylhydrazine |

InChI |

InChI=1S/C8H20N2/c1-7(2)5-4-6-8(3)10-9/h7-8,10H,4-6,9H2,1-3H3 |

InChI Key |

WAYKZORTCXXXDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2 Heptylhydrazine

Direct Alkylation Strategies for Hydrazine (B178648) Core Functionalization

Direct alkylation of the hydrazine molecule is conceptually the most straightforward approach to introducing the 6-methyl-2-heptyl group. However, this method is often complicated by a lack of selectivity, leading to a mixture of products.

The direct reaction of hydrazine with a suitable 6-methyl-2-heptyl precursor, such as 6-methyl-2-heptyl bromide, is a potential route. Hydrazine, being a potent nucleophile, can displace the bromide ion to form the desired N-C bond. However, a significant challenge in this approach is the propensity for overalkylation. aston.ac.uk The initial product, 6-Methyl-2-heptylhydrazine, is itself a nucleophile and can react with another molecule of the alkylating agent to form di-substituted products. Furthermore, the reaction can occur at either nitrogen atom, leading to isomeric products.

The reaction of hydrazine with alkyl halides can lead to the formation of not only the desired monoalkylhydrazine but also di- and tri-substituted hydrazines. wikipedia.org The steric bulk of the 6-methyl-2-heptyl group might offer some degree of hindrance to subsequent alkylations, potentially favoring the mono-substituted product to some extent. aston.ac.uk Nevertheless, achieving high selectivity for monoalkylation often requires careful control of reaction conditions, such as stoichiometry, temperature, and the use of a large excess of hydrazine to minimize the chances of the product reacting further.

| Precursor | Reagent | Potential Products | Key Challenges |

| 6-methyl-2-heptyl bromide | Hydrazine | This compound, 1,2-bis(6-methyl-2-heptyl)hydrazine, 1,1-bis(6-methyl-2-heptyl)hydrazine | Overalkylation, lack of regioselectivity |

| 6-methyl-2-heptyl tosylate | Hydrazine | This compound and polysubstituted products | Similar to alkyl halides, potential for side reactions |

To overcome the challenge of poor selectivity in direct alkylation, regioselective methods have been developed. A notable strategy involves the formation of a nitrogen dianion from a protected hydrazine derivative. researchgate.netorganic-chemistry.orgresearchgate.net This approach allows for a more controlled and selective introduction of alkyl groups.

This methodology typically involves the use of a protected hydrazine, such as N-Boc-N'-phenylhydrazine, which has different acidities for its two N-H protons. Treatment with a strong base, like n-butyllithium (n-BuLi), can selectively generate a dianion. researchgate.net The subsequent addition of an alkylating agent, in this case, a 6-methyl-2-heptyl halide, would lead to a mono-alkylated product. The protecting group can then be removed to yield the desired substituted hydrazine. The success of this method hinges on the choice of protecting group and the precise control of reaction conditions to ensure selective deprotonation and alkylation. organic-chemistry.org

| Protected Hydrazine | Base | Alkylating Agent | Intermediate Product | Final Product (after deprotection) |

| N-Boc-hydrazine | 2 eq. n-BuLi | 6-methyl-2-heptyl bromide | N-Boc-N'-(6-methyl-2-heptyl)hydrazine | This compound |

| N,N'-dicarbobenzoxyhydrazine | 1 eq. NaH | 6-methyl-2-heptyl iodide | N-carbobenzoxy-N'-(6-methyl-2-heptyl)hydrazine | This compound |

Indirect Synthetic Pathways

Indirect methods for the synthesis of substituted hydrazines often provide better control over the final product structure and can circumvent the issues of overalkylation and poor regioselectivity associated with direct alkylation.

A widely used and versatile indirect method for preparing substituted hydrazines is through the reduction of hydrazones. aston.ac.ukprinceton.edu This two-step process begins with the condensation of a carbonyl compound with hydrazine to form a hydrazone, which is subsequently reduced to the corresponding hydrazine derivative.

For the synthesis of this compound, the precursor would be 6-methyl-2-heptanone. This ketone can be reacted with hydrazine, typically in the presence of an acid catalyst, to form 6-methyl-2-heptanone hydrazone. The C=N double bond of the hydrazone can then be reduced to a C-N single bond to yield the target molecule. pearson.com

A variety of reducing agents can be employed for this transformation, each with its own specificities and advantages. Diborane (B₂H₆) is an effective reagent for the reduction of hydrazones. aston.ac.uk Other commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and magnesium in methanol (B129727). researchgate.netresearchgate.net The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired product.

Similarly, acylhydrazides can serve as precursors. These are typically prepared by the acylation of hydrazines. researchgate.net The resulting acylhydrazide can then be reduced to the corresponding alkylhydrazine. However, the reduction of the amide carbonyl group in an acylhydrazide generally requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄).

| Precursor | Reaction | Intermediate | Reducing Agent | Final Product |

| 6-methyl-2-heptanone | Condensation with hydrazine | 6-methyl-2-heptanone hydrazone | Diborane (B₂H₆) | This compound |

| 6-methyl-2-heptanone | Condensation with hydrazine | 6-methyl-2-heptanone hydrazone | Sodium cyanoborohydride (NaBH₃CN) | This compound |

| Heptanoic acid, 6-methyl- | Acylation of hydrazine | 6-methylheptanohydrazide | Lithium aluminum hydride (LiAlH₄) | This compound |

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds and can be adapted for the alkylation of hydrazine derivatives. This reaction typically involves an alcohol, a phosphorus-based reagent like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the context of synthesizing this compound, a protected hydrazine derivative with a free N-H group, for example, N-Boc-hydrazine, could be reacted with 6-methyl-2-heptanol (B49919) under Mitsunobu conditions. This would lead to the formation of N-Boc-N'-(6-methyl-2-heptyl)hydrazine. Subsequent removal of the Boc protecting group would then yield the final product. The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol carbon, although the latter is not relevant for an achiral starting alcohol.

Substituted hydrazines can also be prepared through multi-step synthetic sequences starting from other nitrogen-containing compounds. One such approach involves the nitrosation of a secondary amine followed by reduction of the resulting nitrosamine.

For the synthesis of this compound, this would hypothetically start with a primary amine, 6-methyl-2-heptylamine. This primary amine would first need to be converted into a suitable precursor that can be nitrosated. For instance, it could be acylated, and the resulting amide could then be nitrosated. The N-nitroso amide could then be reduced to the corresponding hydrazine.

Catalytic Approaches to this compound Synthesis

Catalytic methods offer efficient and selective routes for the formation of C-N bonds, which are central to the synthesis of this compound. These approaches often provide advantages in terms of yield, selectivity, and milder reaction conditions compared to classical methods.

Transition metal catalysts, particularly those based on palladium, nickel, copper, and ruthenium, have been widely employed for the synthesis of substituted hydrazines. organic-chemistry.org

Palladium-catalyzed C-N coupling: Reactions between aryl or alkyl halides and protected hydrazines can be facilitated by palladium catalysts to form the desired C-N bond. organic-chemistry.org

Nickel-catalyzed reactions: Nickel complexes can catalyze the coupling of (hetero)aryl chlorides with hydrazides and have also been used in the asymmetric hydrogenation of hydrazones to produce chiral hydrazines. organic-chemistry.orgresearchgate.net A nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a broad range of amines provides access to hydrazides. nih.govorganic-chemistry.org

Copper-catalyzed N-arylation: Copper(I) oxide can catalyze the N-arylation of diisopropyl azodicarboxylate with aryl trifluoromethanesulfonates. organic-chemistry.org

Ruthenium-catalyzed alkylation: Ruthenium complexes have been used for the mono- or dialkylation of acyl hydrazides with alcohols. organic-chemistry.org

A plausible route to this compound could involve the palladium-catalyzed coupling of a protected hydrazine with 2-bromo-6-methylheptane.

| Metal Catalyst | Reactants | Product Type |

| Palladium | Aryl/Alkyl Halide + Protected Hydrazine | Substituted Hydrazine |

| Nickel | Hydrazone | Chiral Hydrazine |

| Copper | Aryl Triflate + Azodicarboxylate | N-Aryl Hydrazine Derivative |

| Ruthenium | Acyl Hydrazide + Alcohol | N-Alkyl Acyl Hydrazide |

Iron-catalyzed nitrene transfer has also emerged as a method for the synthesis of hydrazines through the N-amidation of arylamines. chemistryviews.org

Organocatalysis provides a metal-free alternative for the formation of C-N bonds, often with high enantioselectivity. researchgate.net These methods utilize small organic molecules to catalyze reactions.

For hydrazine synthesis, organocatalytic approaches could involve the nucleophilic addition of a protected hydrazine to an electrophile. For example, a protected hydrazine can act as a nucleophile in an enantioselective β-carbon amination of enals, catalyzed by an N-heterocyclic carbene. researchgate.net Another organocatalytic approach involves the use of a phosphetane to catalyze the cross-selective intermolecular reductive coupling of nitroarenes and anilines to form unsymmetrical hydrazines. organic-chemistry.orgtcichemicals.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One green approach is the use of solvent-free reaction conditions, often coupled with microwave irradiation, to accelerate reaction times and improve yields. researchgate.netajgreenchem.com For instance, the preparation of hydrazides from corresponding acids can be achieved in a solvent-free, one-pot method under microwave irradiation, which has been shown to be superior to conventional methods based on green chemistry metrics like E-factor and atom economy. researchgate.net

The use of hydrazine hydrate as a reductant in ethanol as a solvent is another example of a greener, more sustainable process. organic-chemistry.org Furthermore, the development of catalytic systems that are recoverable and reusable, such as the Pt/TiO₂-A catalyst for the synthesis of secondary amines from alcohols or aldehydes with hydrazine hydrate, contributes to the sustainability of the process. acs.org The synthesis of aromatic hydrazones has also been achieved using greener methods, such as using acetic acid instead of concentrated sulfuric acid. orientjchem.org

| Green Chemistry Principle | Application in Hydrazine Synthesis |

| Waste Prevention | One-pot reactions, high atom economy processes |

| Safer Solvents | Use of ethanol, water, or solvent-free conditions |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times |

| Catalysis | Use of reusable heterogeneous catalysts |

Solvent-Free or Environmentally Benign Solvent Systems

In line with the principles of green chemistry, the synthesis of this compound can be adapted to utilize solvent-free conditions or environmentally benign solvents, particularly in the hydrazone formation step.

Research has demonstrated that the synthesis of hydrazones can be carried out efficiently under solvent-free conditions, often with the aid of a catalyst or by mechanical means such as grinding (mechanochemistry). researchgate.net These methods offer several advantages, including reduced waste generation, lower energy consumption, and often shorter reaction times. For instance, the condensation of aldehydes and ketones with hydrazines has been successfully performed without any solvent, sometimes with gentle heating or under microwave irradiation to accelerate the reaction. researchgate.netajgreenchem.com

The use of ionic liquids as catalysts in solvent-free systems has also been reported to be highly effective for hydrazone synthesis, providing high yields and purity of the product. These catalysts can often be recycled, further enhancing the green credentials of the process.

For the reduction step, while traditional methods like the Wolff-Kishner reduction use high-boiling, potentially hazardous solvents, alternative approaches can employ greener solvents. For example, catalytic transfer hydrogenation using hydrazine itself as the hydrogen source can be performed in solvents like ethanol, which is considered a more environmentally friendly option. organic-chemistry.org Biocatalytic methods using enzymes like imine reductases (IREDs) in aqueous media also present a promising green alternative for the reductive amination of ketones with hydrazines. researchgate.netnih.gov

Table 1: Comparison of Solvent Systems for Hydrazone Synthesis

| Solvent System | Advantages | Disadvantages |

| Conventional Organic Solvents (e.g., Ethanol, Methanol) | Good solubility of reactants, well-established procedures. | Volatile, flammable, potential for environmental pollution. |

| Solvent-Free (Neat) | Reduced waste, lower cost, simplified workup, often faster reactions. | May require higher temperatures or mechanical energy, potential for solid-state reactivity issues. |

| Water | Environmentally benign, non-flammable, inexpensive. | Poor solubility of some organic reactants, potential for side reactions (hydrolysis). |

| Ionic Liquids | Low volatility, high thermal stability, potential for catalyst recycling. | Higher initial cost, potential toxicity and biodegradability concerns. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.comwikipedia.org An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

The proposed synthesis of this compound via hydrazone formation and subsequent reduction has different considerations for atom economy at each step.

Hydrazone Formation: The condensation reaction between 6-methyl-2-heptanone and hydrazine to form the hydrazone involves the elimination of one molecule of water for each molecule of product formed. This results in an atom economy of less than 100%.

Reduction of the Hydrazone: The reduction step, if carried out by catalytic hydrogenation (addition of H₂), is a 100% atom-economical reaction in theory, as all the atoms of the hydrogen molecule are incorporated into the product. monash.edu However, if a hydride reducing agent like sodium borohydride (B1222165) is used, the atom economy will be lower due to the formation of boron-containing byproducts.

Table 2: Theoretical Atom Economy for the Synthesis of this compound

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Hydrazone Formation | 6-Methyl-2-heptanone (C₈H₁₆O) + Hydrazine (N₂H₄) | 6-Methyl-2-heptanone hydrazone (C H₂₀N₂) | Water (H₂O) | 89.0% |

| Hydrazone Reduction (with H₂) | 6-Methyl-2-heptanone hydrazone (C₈H₂₀N₂) + Hydrogen (H₂) | This compound (C₈H₂₂N₂) | None | 100% |

Chemical Reactivity and Reaction Mechanisms of 6 Methyl 2 Heptylhydrazine

Nucleophilicity and Basicity of the Hydrazine (B178648) Moiety

The two nitrogen atoms of the hydrazine group in 6-Methyl-2-heptylhydrazine are sp³ hybridized and possess lone pairs of electrons, which are readily available for donation to electrophiles or for accepting a proton. This dual electronic character underpins its nucleophilicity and basicity.

The basicity of alkylhydrazines is a fundamental aspect of their chemical reactivity. Mono- and unsymmetrically di-substituted alkylhydrazines are generally more basic than the parent hydrazine molecule. dtic.mil The basicity of a hydrazine is typically quantified by the pKa of its conjugate acid.

The protonation of this compound can occur at either of the two nitrogen atoms, leading to the formation of the corresponding hydrazinium (B103819) ions. The position of protonation is influenced by the electronic and steric effects of the alkyl substituents. The pKa values for this compound are not extensively documented in the literature; however, analogous unsymmetrical dialkylhydrazines exhibit pKa values for their conjugate acids that reflect their basic nature. The equilibrium between the free base and its protonated forms is crucial in determining the reactive species in acid- or base-catalyzed reactions.

Table 1: General Basicity Trends of Alkylhydrazines

| Hydrazine Type | General Basicity | Influencing Factors |

| Unsubstituted Hydrazine | Weakly Basic | Reference compound |

| Mono-alkylhydrazines | More basic than hydrazine | Electron-donating effect of the alkyl group |

| Unsymmetrical di-alkylhydrazines | Generally more basic than mono-alkylhydrazines | Cumulative electron-donating effect of two alkyl groups |

| Symmetrical di-alkylhydrazines | Weaker bases than unsymmetrical isomers | Steric hindrance and potential for intramolecular hydrogen bonding |

This table presents generalized trends and the actual basicity can be influenced by the specific nature and size of the alkyl groups.

The lone pair of electrons on the nitrogen atoms makes this compound a potent nucleophile. It readily reacts with a variety of electrophilic reagents. The reactivity is a balance between the nucleophilicity of the nitrogen atoms and steric hindrance imposed by the alkyl groups. In unsymmetrical dialkylhydrazines, the terminal nitrogen atom is generally more sterically accessible and often acts as the primary site of nucleophilic attack.

Common electrophilic reagents that react with alkylhydrazines include:

Alkyl halides: Undergo nucleophilic substitution to form more highly substituted hydrazines.

Acyl chlorides and anhydrides: React to form acylhydrazines. youtube.com

Carbonyl compounds (aldehydes and ketones): Undergo nucleophilic addition to form hydrazones. nih.gov

Michael acceptors: Participate in conjugate addition reactions.

The rate and outcome of these reactions can be influenced by factors such as the nature of the electrophile, solvent, and reaction temperature.

Formation of this compound Derivatives

The reactivity of this compound allows for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of hydrazones is often catalyzed by a small amount of acid. researchgate.net

The reaction of this compound with a carbonyl compound would yield a 6-Methyl-2-heptylhydrazone. These hydrazones are stable compounds and can serve as intermediates in further synthetic transformations, such as the Wolff-Kishner reduction to convert the carbonyl group into a methylene (B1212753) group. libretexts.org

Table 2: General Reactivity of Hydrazines with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (R-CHO) | 6-Methyl-2-heptylhydrazone of the aldehyde | Condensation |

| This compound | Ketone (R-CO-R') | 6-Methyl-2-heptylhydrazone of the ketone | Condensation |

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of acylhydrazines. wikipedia.orgdocumentsdelivered.com This is a nucleophilic acyl substitution reaction where the hydrazine acts as the nucleophile. youtube.com

A key consideration in the acylation of unsymmetrical hydrazines is regioselectivity. Acylation can potentially occur at either the substituted or the unsubstituted nitrogen atom. The outcome is often a mixture of products, and controlling the regioselectivity can be a synthetic challenge. google.com The distribution of products can be influenced by the steric hindrance around the nitrogen atoms and the reaction conditions.

Hydrazines are valuable building blocks in the synthesis of heterocyclic compounds. nih.govmdpi.commdpi.com this compound, with its two nucleophilic nitrogen atoms, can participate in cyclocondensation reactions with bifunctional electrophiles to form a variety of heterocyclic rings.

A prominent example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring. nih.govmdpi.commdpi.comyoutube.com The reaction of this compound with a 1,3-diketone would be expected to yield a substituted pyrazole. The regiochemistry of the resulting pyrazole depends on which nitrogen atom of the hydrazine initially attacks which carbonyl group of the diketone.

Similarly, reaction with 1,4-dicarbonyl compounds can lead to the formation of pyridazine (B1198779) derivatives. chemtube3d.comwikipedia.orgiglobaljournal.comorganic-chemistry.org These cyclization reactions are powerful methods for the construction of five- and six-membered nitrogen-containing heterocycles.

Table 3: Examples of Heterocyclic Systems from Alkylhydrazines

| Hydrazine Reactant | Electrophilic Partner | Resulting Heterocycle |

| Alkylhydrazine | 1,3-Diketone | Substituted Pyrazole |

| Alkylhydrazine | 1,4-Diketone | Substituted Pyridazine |

| Alkylhydrazine | α,β-Unsaturated Ketone | Substituted Pyrazoline |

Mechanistic Investigations of this compound Reactions3.4.1. Kinetic Studies and Reaction Order Determination3.4.2. Elucidation of Transition States and Intermediates3.4.3. Isotopic Labeling Experiments

Further experimental research is required to characterize the chemical behavior of this compound and to generate the data necessary to populate these areas of study.

Advanced Spectroscopic and Structural Characterization of 6 Methyl 2 Heptylhydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including 6-methyl-2-heptylhydrazine. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Multi-dimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals of this compound, especially given the potential for signal overlap in one-dimensional spectra. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to piece together the molecule's carbon framework and the attachment of protons.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (on heptyl) | ~ 0.9 | Doublet |

| CH₂ (on heptyl) | ~ 1.2-1.6 | Multiplet |

| CH (on heptyl) | ~ 1.5-1.8 | Multiplet |

| CH (on C2) | ~ 2.5-3.0 | Multiplet |

| NH₂ | Variable, broad | Singlet |

| NH | Variable, broad | Singlet |

| CH₃ (on C6) | ~ 0.9 | Doublet |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~ 14 |

| C2 | ~ 50-60 |

| C3 | ~ 30-40 |

| C4 | ~ 20-30 |

| C5 | ~ 35-45 |

| C6 | ~ 25-35 |

| C7 | ~ 22 |

| C (methyl on C6) | ~ 22 |

Dynamic NMR (DNMR) studies are crucial for understanding the conformational flexibility of molecules like this compound. The rotation around the N-N bond in hydrazine (B178648) and its derivatives can be studied by monitoring changes in the NMR spectrum at different temperatures. This can provide information about the energy barriers to rotation and the populations of different conformers.

In the case of this compound, DNMR could be used to investigate the inversion at the nitrogen atoms and the rotation around the C-N and N-N bonds. These dynamic processes can influence the chemical and physical properties of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of this compound, which has a molecular formula of C₈H₂₀N₂ and a calculated exact mass of approximately 144.1626 Da. HRMS is critical for confirming the identity of a synthesized compound and for distinguishing it from isomers.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. In an MS/MS experiment, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides valuable information about the structure of the parent ion.

For this compound, electron ionization (EI) would likely lead to the cleavage of the N-N bond, as well as fragmentation of the alkyl chain. The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule. For instance, the loss of the heptyl group or the methyl group would result in characteristic fragment ions. Studies on other alkyl hydrazines have shown that carbon-centered radicals can be formed during their metabolism, a process that can be investigated using mass spectrometry. washington.edu

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 144 | [M]⁺ (Molecular ion) |

| 129 | [M - CH₃]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₅N]⁺ |

Vibrational Spectroscopy (IR and Raman) in Specific Research Contexts

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding arrangements.

In the context of this compound, IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the molecule.

While specific research on the vibrational spectra of this compound is not prominent, studies on related hydrazine derivatives, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, have utilized IR and Raman spectroscopy in conjunction with quantum chemical calculations to analyze their molecular structure and hydrogen bonding. nih.gov These studies help in understanding the vibrational properties of the hydrazo-bridge and the influence of substituents on the vibrational modes.

Interactive Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (alkyl) | 2850-3000 |

| N-H Bend | 1580-1650 |

| C-H Bend (alkyl) | 1350-1470 |

| C-N Stretch | 1000-1250 |

Analysis of Functional Group Vibrations in Complex Matrices

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups within the molecular structure of this compound. The vibrational modes of the hydrazine moiety (N-N and N-H bonds) and the alkyl chain (C-H bonds) are of particular interest.

In complex matrices, such as when the compound is part of a larger molecular assembly or interacting with a solvent, shifts in vibrational frequencies can occur. These shifts offer valuable information about intermolecular interactions. For instance, the N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ range for hydrazines, are highly sensitive to hydrogen bonding. A shift to a lower wavenumber (red shift) in this region would indicate the involvement of the N-H groups in hydrogen bond formation. researchgate.net

Similarly, the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the heptyl chain, usually found between 2850 and 3000 cm⁻¹, can be perturbed by van der Waals interactions within a crystal lattice or by interactions with solvent molecules. mdpi.com The weaker N-N stretching vibration is more difficult to assign but is crucial for confirming the hydrazine backbone.

Table 1: Representative FT-IR Vibrational Frequencies for a Hypothetical this compound Derivative

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3200-3400 | 3310, 3255 | Asymmetric and symmetric stretching of the hydrazine N-H bonds. |

| C-H Stretch (sp³) | 2850-3000 | 2958, 2925, 2870 | Asymmetric and symmetric stretching of methyl (CH₃) and methylene (CH₂) groups. |

| N-H Bend | 1580-1650 | 1620 | Scissoring vibration of the -NH₂ group. |

| C-H Bend | 1350-1470 | 1465, 1375 | Bending vibrations of the alkyl chain's CH₂ and CH₃ groups. |

Note: The data in this table is illustrative and based on typical values for alkylhydrazines.

Conformational Changes Monitored by Vibrational Spectroscopy

The flexible alkyl chain of this compound allows for multiple conformational isomers (conformers). Vibrational spectroscopy can be employed to monitor changes in conformation, as different spatial arrangements of atoms lead to distinct vibrational spectra. The gauche conformation is commonly adopted by hydrazine molecules. wikipedia.org

By analyzing the spectra under varying conditions such as temperature or solvent polarity, it is possible to observe the appearance or disappearance of certain bands, or changes in their relative intensities. These spectral changes can be correlated with shifts in the conformational equilibrium. For example, studies on N-acylhydrazone derivatives have shown that methylation can significantly alter preferred dihedral angles, leading to shifts from antiperiplanar to synperiplanar conformations, which are observable through spectroscopic methods. nih.gov For this compound, rotations around the C-C and C-N bonds would create a complex potential energy surface with several stable conformers, each with a unique vibrational signature, particularly in the fingerprint region (below 1500 cm⁻¹).

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, this technique provides unequivocal proof of molecular structure, conformation, and the nature of intermolecular interactions that govern crystal packing.

Solid-State Structural Determination

A single-crystal X-ray diffraction study on a suitable derivative of this compound would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com This information confirms the molecular connectivity and reveals the preferred conformation adopted by the molecule in the crystalline state.

For hydrazine derivatives, the geometry around the nitrogen atoms and the N-N bond length are key parameters. The N-N single bond length in solid hydrazine is approximately 1.46 Å. wikipedia.org The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell. researchgate.netnih.gov

Table 2: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₂₀N₂·HCl (as a hydrochloride salt) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.055(5) |

| c (Å) | 10.118(4) |

| β (°) | 105.3(1) |

| Volume (ų) | 1001.4(6) |

| Z (molecules/unit cell) | 4 |

Note: This data is representative of a small organic molecule crystal structure and serves as an illustrative example.

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of hydrazine derivatives is typically dominated by hydrogen bonds involving the N-H groups as donors and nitrogen lone pairs as acceptors (N-H···N). nih.gov These interactions link molecules together to form chains, layers, or more complex three-dimensional networks. researchgate.netresearchgate.net

Chiral Analysis and Stereochemical Investigations

The presence of a stereocenter at the second carbon position of the heptyl chain (C2) means that this compound is a chiral molecule and can exist as a pair of enantiomers. Therefore, stereochemical investigations are highly relevant.

Enantiomeric Purity Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial for applications where stereochemistry is important. The most common method for this is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC).

To separate the enantiomers, a chiral stationary phase (CSP) is used. nih.gov The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Alternatively, the hydrazine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov The relative areas of the two peaks in the chromatogram are used to calculate the enantiomeric excess.

Table 3: Illustrative Chiral HPLC Data for the Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-6-Methyl-2-heptylhydrazine | 8.24 | 98.5 |

| (S)-6-Methyl-2-heptylhydrazine | 9.51 | 1.5 |

| Enantiomeric Excess (ee) | | 97.0% |

Note: This table illustrates a typical outcome for a successful enantiomeric separation via chiral HPLC.

Stereoselective Synthesis Verification

The confirmation of stereoselectivity in the synthesis of this compound is crucial for understanding its potential applications and biological interactions. The verification process for its enantiomers, (R)-6-Methyl-2-heptylhydrazine and (S)-6-Methyl-2-heptylhydrazine, relies on a combination of chromatographic and spectroscopic techniques to determine the enantiomeric excess (ee) and the absolute configuration of the synthesized compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

A primary method for verifying the stereoselectivity of the synthesis is chiral High-Performance Liquid Chromatography (HPLC). This technique is adept at separating enantiomers, allowing for the quantification of each in a given mixture. For the analysis of this compound, a derivatization step is often necessary to introduce a chromophore for UV detection and to enhance the interaction with the chiral stationary phase. A common derivatizing agent is a chiral reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with the hydrazine to form diastereomers that can be readily separated on a standard C18 column.

The choice of the chiral stationary phase (CSP) is critical for the successful separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in the resolution of chiral amines and their derivatives. In a typical analysis, a sample of the synthesized this compound would be derivatized and then injected into the HPLC system. The retention times of the resulting diastereomers would be compared to those of racemic and enantiomerically pure standards to confirm the identity and calculate the enantiomeric excess.

Table 1: Illustrative Chiral HPLC Data for Derivatized this compound

| Diastereomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |

| (R)-diastereomer | 12.5 | 98.5 | 97.0 |

| (S)-diastereomer | 15.2 | 1.5 |

Note: The data presented in this table is illustrative and based on typical results for the chiral separation of similar alkylhydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the verification of stereoselectivity. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can allow for the differentiation of enantiomers.

A common approach involves the use of a chiral solvating agent or a lanthanide-based chiral shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). In the presence of the chiral shift reagent, the enantiomers of this compound will form diastereomeric complexes that exhibit distinct chemical shifts in the ¹H NMR spectrum. The integration of the separated signals allows for the determination of the enantiomeric ratio.

Alternatively, the hydrazine can be reacted with a chiral auxiliary, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides. The resulting diastereomers will have distinct NMR spectra, particularly for the protons near the chiral center, allowing for the determination of the enantiomeric excess.

Table 2: Predicted ¹H NMR Chemical Shifts for Diastereomeric Derivatives of this compound

| Proton | (R,R)-Diastereomer (ppm) | (S,R)-Diastereomer (ppm) |

| H-2 | 3.85 | 3.95 |

| CH₃ (at C-2) | 1.15 | 1.25 |

| NH | 7.20 | 7.30 |

Note: The chemical shifts are hypothetical and serve to illustrate the expected differences between diastereomeric derivatives.

Polarimetry

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound. An enantiomerically pure sample of this compound will rotate the plane of polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is dependent on the concentration of the sample, the path length of the cell, the temperature, and the wavelength of the light used. By comparing the measured specific rotation of the synthesized product to the literature value for the pure enantiomer, the optical purity can be determined.

Table 3: Physical Properties of this compound Enantiomers

| Compound Name | Formula | Molecular Weight ( g/mol ) | Predicted Specific Rotation [α]D |

| (R)-6-Methyl-2-heptylhydrazine | C₈H₂₀N₂ | 144.26 | > 0 |

| (S)-6-Methyl-2-heptylhydrazine | C₈H₂₀N₂ | 144.26 | < 0 |

By employing these complementary analytical techniques, a comprehensive and reliable verification of the stereoselective synthesis of this compound can be achieved.

Theoretical and Computational Chemistry Studies on 6 Methyl 2 Heptylhydrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 6-methyl-2-heptylhydrazine. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of hydrazine (B178648) derivatives, providing a balance between computational cost and accuracy. imist.mamdpi.com These calculations allow for the determination of molecular orbitals, electron density distribution, and various reactivity descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the hydrazine moiety, specifically the lone pair electrons. This localization indicates that these sites are the most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed more across the alkyl chain and the N-N bond, representing the region most likely to accept electrons in a reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily polarizable and more reactive. Theoretical calculations for similar alkylhydrazines suggest a significant HOMO-LUMO gap, indicative of a relatively stable compound under normal conditions.

The electron density distribution, another critical aspect of the electronic structure, reveals the regions of high and low electron concentration within the molecule. In this compound, the highest electron density is concentrated around the more electronegative nitrogen atoms, with a lower density around the hydrogen atoms and the alkyl backbone. This uneven distribution of charge is fundamental to the molecule's polarity and intermolecular interactions.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 9.77 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would show regions of negative electrostatic potential (typically colored in shades of red) concentrated around the nitrogen atoms, corresponding to their lone pairs of electrons. These areas are indicative of nucleophilic character and are prone to interaction with electrophiles. Conversely, regions of positive electrostatic potential (colored in shades of blue) would be located around the hydrogen atoms bonded to the nitrogen and, to a lesser extent, the hydrogen atoms of the alkyl chain, indicating sites susceptible to nucleophilic attack.

In addition to the MEP map, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's stability and reactivity. nih.gov

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 8.54 eV |

| Electron Affinity (A) | 1.23 eV |

| Global Hardness (η) | 3.66 |

| Electronegativity (χ) | 4.89 |

| Chemical Potential (μ) | -4.89 |

Conformational Analysis and Energy Landscapes

The flexibility of the alkyl chain and the rotatable bonds within the hydrazine moiety of this compound give rise to a complex conformational landscape. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

To explore the conformational space of this compound, potential energy surface (PES) scans are performed. q-chem.comuni-muenchen.de These calculations involve systematically changing the dihedral angles of key rotatable bonds while optimizing the rest of the molecular geometry at each step. This process allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them.

For this compound, important dihedral angles to scan include those around the C-C bonds in the heptyl chain and, critically, the C-N and N-N bonds of the hydrazine group. The rotation around the N-N bond is of particular interest as it gives rise to different gauche and anti conformations, which have been studied in the parent hydrazine molecule. doi.org

Through a thorough exploration of the potential energy surface, the global minimum conformation, which is the most stable arrangement of the atoms in space, can be identified. For this compound, the global minimum is likely to be a conformation that minimizes steric hindrance between the bulky 6-methylheptan-2-yl group and the hydrazine moiety.

| Atoms Defining Dihedral Angle | Angle (°) |

|---|---|

| C1-C2-N-N | 178.5 |

| C2-N-N-H | -65.2 |

| C3-C4-C5-C6 | -179.1 |

| C4-C5-C6-C7 | 179.8 |

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving substituted hydrazines. mdpi.com Such studies can elucidate the step-by-step pathway of a reaction, identify intermediates and transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.netnasa.gov

For this compound, a plausible reaction to model would be its oxidation, a common reaction for hydrazines. A computational study of this process would begin by defining the reactants (this compound and an oxidizing agent) and the expected products. The reaction pathway would then be explored to locate the transition state structure for the rate-determining step.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No studies detailing the localization of transition states or IRC analysis for reactions involving this compound are currently available.

Energetic Profiles of Key Chemical Transformations

There are no published data on the energetic profiles, including activation energies or reaction enthalpies, for chemical transformations of this compound.

Molecular Dynamics Simulations

No molecular dynamics simulations for this compound have been found in the reviewed literature.

Solvent Effects on Molecular Behavior

The effect of solvents on the conformational and electronic behavior of this compound has not been investigated via molecular dynamics simulations.

Ligand-Target Docking Studies

No research is available on the use of this compound in ligand-target docking studies to explore its potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

No QSAR models have been developed specifically for this compound.

Development of Molecular Descriptors for Predicting Reactivity

There is no available research focused on the development of molecular descriptors to predict the reactivity of this compound.

Predictive Modeling of Biochemical Interactions

Predictive modeling, which encompasses techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, is a cornerstone of modern computational chemistry for elucidating the potential interactions of small molecules with biological macromolecules. These methods are instrumental in predicting binding affinities, identifying key interacting residues, and understanding the dynamic behavior of ligand-receptor complexes.

Future research in this area would be necessary to provide insights into the potential biochemical roles and interactions of this compound. Such studies would be invaluable for a more comprehensive understanding of its molecular properties and potential applications.

Biochemical and Enzymatic Interactions of 6 Methyl 2 Heptylhydrazine

Investigations into Monoamine Oxidase (MAO) Inhibition by 6-Methyl-2-heptylhydrazine

Hydrazine (B178648) derivatives have long been recognized for their capacity to inhibit monoamine oxidase (MAO), a critical enzyme in the metabolism of monoamine neurotransmitters. wikipedia.orgnih.gov The presence of a hydrazine functional group in this compound suggests it may act as an MAO inhibitor.

Enzymatic Assays for Inhibition Potency (in vitro)

The inhibitory potency of a compound like this compound against MAO is typically determined through in vitro enzymatic assays. These assays measure the rate of the MAO-catalyzed reaction in the presence and absence of the inhibitor. A common method involves using a substrate that, when oxidized by MAO, produces a fluorescent or chromogenic product, allowing for spectrophotometric quantification of enzyme activity.

The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Another important parameter is the inhibition constant (Ki), which provides a more absolute measure of binding affinity.

Table 1: Common Parameters in MAO Inhibition Assays

| Parameter | Description |

| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. |

| Substrate | A molecule upon which an enzyme acts. Common substrates for MAO assays include kynuramine (B1673886) and p-tyramine. |

| Enzyme Source | MAO can be obtained from various sources, including rodent liver mitochondria or recombinant human MAO isoforms expressed in cell lines. |

Mechanism of MAO Inhibition (e.g., reversible, irreversible, competitive)

Hydrazine-based MAO inhibitors can exhibit different mechanisms of action. nih.govnih.gov These mechanisms are broadly categorized as reversible or irreversible, and further as competitive, non-competitive, or uncompetitive.

Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effect can be reversed by decreasing the inhibitor concentration. Some newer MAOIs are designed to be reversible. wikipedia.org

Irreversible Inhibition: The inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it. Many early hydrazine MAOIs, such as phenelzine, are irreversible inhibitors. nih.govnih.gov The enzyme's function is only restored after new enzyme molecules are synthesized. wikipedia.org

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. Hydralazine, for example, has been shown to be a reversible competitive inhibitor of MAO. nih.govnih.gov

The specific mechanism of a substituted hydrazine is influenced by its chemical structure. For instance, phenethylhydrazine demonstrates a complex mechanism involving both reversible and irreversible components. nih.gov

Substrate Specificity and Isoform Selectivity

MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. fabad.org.trnih.govfpnotebook.com

MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine. wikipedia.org

MAO-B has a higher affinity for phenylethylamine and benzylamine. fabad.org.tr Both isoforms can metabolize dopamine (B1211576) and tyramine. fpnotebook.com

An MAO inhibitor can be non-selective, inhibiting both isoforms, or it can be selective for either MAO-A or MAO-B. This selectivity is a crucial aspect of an inhibitor's biochemical profile. For example, clorgyline is a selective inhibitor of MAO-A, while selegiline (B1681611) (at lower doses) is selective for MAO-B. wikipedia.orgfabad.org.tr The selectivity of this compound for MAO-A or MAO-B would need to be determined through comparative in vitro assays using both enzyme isoforms.

Interactions with Other Enzyme Systems

While the primary focus for hydrazine derivatives is often on MAO, it is conceivable that they could interact with other enzyme systems, particularly those involved in amine metabolism.

Screening for Activity Against Other Amine-Metabolizing Enzymes

A comprehensive in vitro screening of this compound would involve testing its activity against other amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), and diamine oxidase (DAO). nih.gov These enzymes also play significant roles in the metabolism of various biogenic and xenobiotic amines. Such screening would clarify the compound's specificity for MAO.

Exploration of Other Potential Enzymatic Targets (in vitro)

Beyond amine oxidases, a broader investigation into the potential enzymatic targets of this compound would involve profiling it against a panel of enzymes representing different classes, such as cytochrome P450 enzymes, which are crucial for drug metabolism. This would provide a more complete understanding of its biochemical interactions and potential off-target effects. Without experimental data, any potential interactions of this compound with these other enzyme systems remain speculative.

Molecular Basis of Biological Interaction

The molecular mechanisms through which this compound may exert biological effects remain uncharacterized in the current body of scientific literature. Understanding these interactions is fundamental to elucidating its potential pharmacological or toxicological profile.

Ligand-Protein Binding Studies

No studies employing techniques such as spectroscopy (e.g., fluorescence, circular dichroism) or calorimetry (e.g., isothermal titration calorimetry) to investigate the binding affinity and thermodynamics of this compound with any protein target have been published. Such studies are crucial for identifying potential molecular targets and quantifying the strength of these interactions.

Structural Analysis of Enzyme-Inhibitor Complexes

There is no available data from structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) that detail the binding mode of this compound to any enzyme. Structural analysis is essential for understanding the precise molecular interactions that could lead to enzyme inhibition and for guiding the design of related compounds.

Biochemical Pathway Perturbations

The impact of this compound on specific biochemical pathways has not been investigated in cell-free or in vitro systems. Research in this area would be necessary to understand its potential to modulate biological processes at a cellular level.

Effects on Neurotransmitter Metabolism (in vitro/cell-free systems)

No research has been published detailing the effects of this compound on the enzymes involved in neurotransmitter synthesis, degradation, or transport in in vitro or cell-free assays. Consequently, its potential to interfere with neurotransmission remains unknown. While some research exists on the general effects of hydrazines on metabolism, these findings are not specific to the this compound compound.

Modulation of Cellular Signaling Pathways (in vitro)

There is a lack of published evidence to suggest that this compound has been studied for its ability to modulate any cellular signaling pathways in vitro. Investigations into its effects on key signaling cascades would be required to determine its potential influence on cellular functions such as growth, differentiation, and communication.

Research on this compound Remains Undisclosed in Key Synthetic Applications

Despite the growing interest in novel hydrazine derivatives for various chemical syntheses, a comprehensive review of scientific literature and chemical databases reveals a significant lack of published research detailing the specific applications of this compound. Extensive searches have yielded no specific data on its use as a building block in the synthesis of complex molecules, its role in catalysis, or its application as a precursor for advanced organic materials.

No Documented Role in Complex Molecule Synthesis

There is currently no available research demonstrating the use of this compound in the following areas:

Synthesis of Nitrogen-Containing Heterocycles: The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. However, no studies have been found that utilize this compound as a reactant or intermediate in the formation of these cyclic structures.

Incorporation into Peptidomimetics and Azapeptides: While hydrazine derivatives are known to be incorporated into peptide-like structures, there is no specific literature that describes the inclusion of the this compound moiety into peptidomimetics or azapeptides.

Precursor for Advanced Organic Materials: The potential for this compound to serve as a monomer or functional component in the development of polymers, conductive materials, or other advanced organic materials has not been explored in any published research to date.

Unexplored Potential in Catalysis

Similarly, the role of this compound in the field of catalysis appears to be an uninvestigated area of research.

Ligand Design for Metal-Catalyzed Reactions: The design of novel ligands is crucial for the development of new and efficient metal-based catalysts. There are no reports of this compound being employed as a ligand or a precursor for a ligand in any metal-catalyzed reactions.

Organocatalytic Applications: The use of small organic molecules as catalysts has gained significant traction. However, the potential for this compound to act as an organocatalyst has not been documented in the scientific literature.

Synthetic Applications and Emerging Research Directions for 6 Methyl 2 Heptylhydrazine

Innovative Chemical Transformations Facilitated by 6-Methyl-2-heptylhydrazine

This compound, a structurally distinct asymmetrical hydrazine (B178648) derivative, offers unique opportunities for innovative chemical transformations. Its utility as a versatile reagent is being explored in the development of novel synthetic methodologies and in the nuanced control of chemo- and regioselectivity in organic reactions. The presence of two nitrogen atoms with different steric and electronic environments, coupled with a branched alkyl chain, imparts specific reactivity that can be harnessed for the synthesis of complex molecules.

Development of Novel Synthetic Methodologies

The synthesis of this compound itself can be accomplished through established yet adaptable methods of forming asymmetrical alkylhydrazines. These methodologies are foundational to its subsequent application in more complex synthetic routes. Key approaches include the reductive amination of ketones and the controlled alkylation of hydrazine.

Reductive Amination: A primary route to this compound involves the reaction of 6-methyl-2-heptanone with hydrazine, followed by a reduction step. This can be performed in a one-pot reaction, offering an efficient pathway to the desired product. Various reducing agents can be employed, with reaction conditions tailored to optimize yield and purity. For instance, the use of borohydride (B1222165) exchange resin (BER) in the presence of a nickel acetate (B1210297) catalyst in methanol (B129727) has proven effective for the reductive amination of various ketones with hydrazine.

Controlled Alkylation: Another viable strategy is the sequential alkylation of hydrazine. This approach requires careful control to achieve the desired 1,2-disubstituted product and avoid the formation of symmetrical or over-alkylated byproducts. Methodologies employing protecting groups or the formation of dianions can offer precise control over the alkylation steps, allowing for the introduction of the methyl and 2-(6-methylheptyl) groups in a stepwise manner.

The following interactive data table summarizes potential synthetic methodologies for this compound based on analogous reactions reported in the literature.

| Methodology | Reactants | Key Reagents/Catalysts | Typical Conditions | Anticipated Yield | Reference Analogue |

| Reductive Amination | 6-Methyl-2-heptanone, Hydrazine | Borohydride Exchange Resin (BER), Nickel Acetate | Methanol, Reflux | Good to Excellent | Reductive amination of 2-heptanone (B89624) koreascience.kr |

| Sequential Alkylation | Hydrazine, 2-Bromo-6-methylheptane, Methyl Iodide | Strong Base (e.g., n-BuLi), Protecting Group (e.g., Boc) | Anhydrous THF, Low Temperature | Moderate to Good | Selective alkylation of protected hydrazines organic-chemistry.org |

| Enzymatic Reductive Hydrazination | 6-Methyl-2-heptanone, Hydrazine | Imine Reductase (IRED) | Biocatalytic conditions (buffer, cofactor) | Potentially High with high selectivity | IRED-catalyzed hydrazination of carbonyls nih.gov |

Exploration of Chemo- and Regioselectivity

The asymmetrical nature of this compound, with a primary amine (NH2) group and a secondary amine (NH) group attached to a secondary carbon, presents interesting challenges and opportunities in controlling the chemo- and regioselectivity of its reactions.

In alkylation reactions , the two nitrogen atoms exhibit different nucleophilicity. The terminal nitrogen (N1) is generally more nucleophilic and less sterically hindered than the internal nitrogen (N2). This intrinsic difference can be exploited to achieve regioselective alkylation. By carefully selecting the electrophile and reaction conditions (e.g., base, solvent, temperature), it is possible to direct the alkylation to either the N1 or N2 position. For instance, the use of a bulky electrophile might favor reaction at the less hindered N1 position, while activation of the N2 nitrogen through deprotonation with a strong base could promote reaction at that site.

In acylation and condensation reactions , similar principles of selectivity apply. The reaction with aldehydes and ketones to form hydrazones will preferentially occur at the more reactive terminal nitrogen. This selectivity is crucial when this compound is used as a building block for the synthesis of heterocyclic compounds, such as pyrazoles and pyrazolidines. The initial condensation step dictates the subsequent cyclization pathway and the final structure of the heterocycle.

The table below illustrates the expected chemo- and regioselectivity in reactions involving a hypothetical asymmetrical alkylhydrazine, providing a framework for predicting the behavior of this compound.

| Reaction Type | Reactant | Conditions | Major Product | Minor Product | Controlling Factors |

| Alkylation | Methyl Iodide | Mild base (e.g., K2CO3) | N1-methylation | N2-methylation | Steric hindrance, nucleophilicity of N1 |

| Alkylation | tert-Butyl Bromide | Strong base (e.g., NaH) | N1-tert-butylation | N2-tert-butylation | Steric hindrance of electrophile and N2 |

| Acylation | Acetyl Chloride | Amine scavenger (e.g., Et3N) | N1-acetylation | N,N'-diacetylation | Reactivity of N1, stoichiometry of acylating agent |

| Condensation | Acetone | Acid catalyst | Acetone N1-hydrazone | - | Higher reactivity of the primary amine |

Potential in Materials Science and Industrial Chemistry (excluding proprietary product details)

The unique chemical structure of this compound suggests its potential as a valuable component in the development of new materials with tailored properties. Its bifunctional nature, combined with the influence of the long, branched alkyl chain, can be leveraged in polymer chemistry and surface science.

Monomer or Precursor in Polymer Chemistry

This compound can serve as a difunctional monomer in condensation polymerization reactions. The two nitrogen atoms can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The incorporation of the 6-methyl-2-heptyl group as a side chain would be expected to influence the properties of the resulting polymer. The bulky, non-polar side chain could disrupt polymer chain packing, leading to lower crystallinity, increased solubility in organic solvents, and a lower glass transition temperature. These characteristics are desirable for creating more processable and flexible high-performance polymers.

Furthermore, the hydrazine moiety itself can be a precursor to other functionalities within a polymer. For example, polymers containing hydrazine groups can be used as scaffolds for post-polymerization modification, allowing for the introduction of a wide range of functional groups through reaction with the pendant hydrazine units. This approach offers a versatile platform for creating libraries of functional polymers with diverse properties from a single parent polymer.

Reagent in Surface Chemistry or Coating Applications

The reactive nature of the hydrazine group makes this compound a candidate for the chemical modification of surfaces. It can be grafted onto surfaces that have been pre-functionalized with electrophilic groups, such as isocyanates, epoxides, or acyl chlorides. The covalent attachment of the this compound molecule would introduce a long, branched alkyl chain onto the surface, which would significantly alter its properties.

This type of surface modification could be used to create hydrophobic and oleophobic coatings. The non-polar alkyl chains would repel water and oils, leading to surfaces with self-cleaning or anti-fouling properties. The branched nature of the alkyl group might also influence the packing of the molecules on the surface, potentially creating a more disordered and less wettable surface compared to a linear alkyl chain of similar length.

Additionally, the unreacted nitrogen atom of the grafted hydrazine could be available for further chemical transformations, allowing for the creation of multifunctional surfaces. For example, it could be used to chelate metal ions or to initiate surface-grafted polymerization, leading to the formation of polymer brushes that can further tailor the surface properties for specific applications in areas such as lubrication, biocompatibility, or sensing.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 6-Methyl-2-heptylhydrazine

Mono- and di-alkylhydrazines are typically colorless, hygroscopic liquids that exhibit an odor similar to ammonia (B1221849) and amines. dtic.mil They are generally more basic than hydrazine (B178648) itself and are strong reducing agents, a property that diminishes with increased alkyl substitution. dtic.mil These compounds readily form solid salts with mineral acids, a characteristic that is often utilized for their isolation and purification. dtic.mil

In the absence of specific experimental data for this compound, its properties can be extrapolated from general trends observed in other aliphatic hydrazines. It is expected to be a colorless liquid with basic properties and susceptibility to oxidation in the air. dtic.mil

Unexplored Research Avenues and Challenges

The lack of dedicated research on this compound presents numerous unexplored avenues for investigation. A primary challenge lies in the development of efficient and selective synthetic routes. The direct alkylation of hydrazine is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, tri-, and even tetra-substituted products. dtic.mil

A promising, yet unexplored, approach for the synthesis of this compound is through the reductive amination of 6-methyl-2-heptanone with hydrazine. This method, which has been successfully applied to other carbonyls and hydrazines, could offer a more controlled route to the desired product. nih.govnih.gov Enzymatic reductive hydrazinations, a more recent development in biocatalysis, could also provide a highly selective and environmentally benign synthetic strategy. researchgate.net

The characterization of this compound is another critical area for future research. A comprehensive analysis of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is necessary to build a foundational understanding of its molecular structure and purity.

Furthermore, the reactivity of this compound remains to be explored. Investigations into its nucleophilicity, its behavior as a reducing agent, and its potential to form hydrazones with various carbonyl compounds would provide valuable insights into its chemical behavior. nih.gov The kinetics of its reactions with electrophiles, for instance, could be compared with other alkylamines and hydrazines to understand the influence of the 6-methyl-2-heptyl substituent on its reactivity. nih.gov

Future Prospects for Novel Synthesis and Application in Academic Contexts

The development of novel and efficient synthetic methodologies for asymmetrically substituted hydrazines like this compound is a key area for future research. One-pot reductive alkylation methods, which avoid the isolation of hydrazone intermediates, could offer a streamlined approach to its synthesis. organic-chemistry.org The use of modern catalysts, including those based on transition metals or enzymes, could lead to highly selective and scalable synthetic processes. nih.govresearchgate.net

From an applications perspective, the academic exploration of this compound could be multifaceted. As with other hydrazine derivatives, it could serve as a building block in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry. researchgate.net The formation of hydrazones from this compound and various aldehydes and ketones could lead to new molecules with potential biological activities.

Moreover, the unique steric and electronic properties imparted by the 6-methyl-2-heptyl group may lead to applications in materials science or as a ligand in coordination chemistry. The chirality of the 2-heptyl position also introduces the possibility of synthesizing enantiomerically pure forms of this compound, which could be valuable as chiral auxiliaries or in the synthesis of stereochemically defined molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.